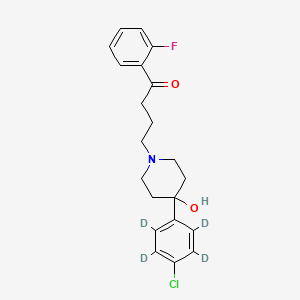

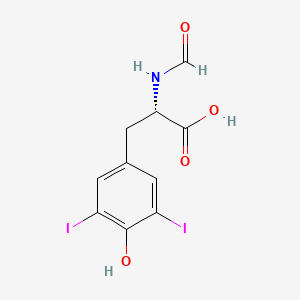

N-Formyl-3,5-diiodo-L-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid . Physical and Chemical Properties Analysis

This compound has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .Scientific Research Applications

The research and application of N-Formyl-3,5-diiodo-L-tyrosine (hereafter referred to by its chemical name due to the requirement to avoid abbreviations) are pivotal in various scientific domains, particularly in the study of amino acid modifications and their implications in biological systems. Although direct studies on this specific compound are limited, insights can be drawn from research on similar tyrosine derivatives and their biological significance.

Understanding Tyrosine Modifications

Research into tyrosine and its derivatives, including modifications like sulfation, nitration, and oxidation, offers valuable insights into biological mechanisms and potential therapeutic applications. Tyrosine sulfation, a common post-translational modification, plays a crucial role in protein-protein interactions, influencing numerous biochemical and physiological reactions (Yang et al., 2015). Similarly, the study of tyrosine nitration in proteins reveals its significance in hydrophilic and hydrophobic environments, highlighting the impact of oxidative stress and offering potential pathways for therapeutic intervention (Bartesaghi et al., 2006).

Biotechnological Applications

The versatility of tyrosine-based enzymes like tyrosinase, which acts on phenolic substrates, demonstrates the potential for biotechnological applications ranging from bioremediation of pollutants to biosensor development and synthesis of pharmaceuticals (Min et al., 2019). This underscores the relevance of studying this compound and similar compounds in developing innovative biotechnological solutions.

Therapeutic Potential and Diagnostic Applications

The exploration of amino acids like tyrosine in the context of diseases and diagnostics, particularly through the use of advanced imaging techniques such as positron emission tomography (PET) with O-(2-[(18)F]-fluoroethyl)-L-tyrosine, offers promising avenues for the non-invasive diagnosis and treatment monitoring of neurological conditions and cancers (Rapp et al., 2013). Such studies highlight the potential clinical value of understanding and manipulating tyrosine derivatives for therapeutic benefits.

Mechanism of Action

Target of Action

N-Formyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .

Mode of Action

The detailed cellular and molecular mechanisms through which this compound elicits its actions remain largely unknown. It is known that 3,5-diiodo-l-thyronine (3,5-t2), an endogenous metabolite of thyroid hormones, exhibits interesting metabolic activities . In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . While several lines of evidence suggest that 3,5-T2 mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described .

Biochemical Pathways

This compound is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .

Result of Action

Given its role as an intermediate in the biosynthesis of thyroid hormones, it may influence the regulation of metabolism, growth, and development .

Properties

IUPAC Name |

(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVURRYXKQJID-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747826 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906327-16-0 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)